2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole
Overview
Description
2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole is the Tau protein . This protein plays a crucial role in stabilizing microtubules in neurons .
Mode of Action
This compound interacts with its target, the Tau protein, by binding to it . This binding places the Tau protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the Tau protein .
Biochemical Pathways
It is known that the ubiquitination and degradation of the tau protein can affect various cellular processes, including cell signaling and protein turnover .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of the Tau protein . This can lead to changes in microtubule stability and potentially affect neuronal function .
Properties
IUPAC Name |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)14-8-4-3-7(2-1-5-13)6-9(8)15-10/h3-4,6,13H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXSGWTJURVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCO)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.